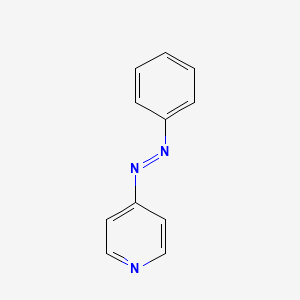

1-(4-Pyridinyl)-2-phenyldiazene

描述

Structure

3D Structure

属性

IUPAC Name |

phenyl(pyridin-4-yl)diazene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3/c1-2-4-10(5-3-1)13-14-11-6-8-12-9-7-11/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STGZUKHALNSQAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901309646 | |

| Record name | 4-(2-Phenyldiazenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901309646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2569-58-6, 54772-94-0 | |

| Record name | 4-(2-Phenyldiazenyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2569-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 4-(phenylazo)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002569586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Phenylazopyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054772940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PYRIDINE, 4-(PHENYLAZO)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170640 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(2-Phenyldiazenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901309646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Phenylazopyridine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/562HSJ4X39 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategic Approaches

Direct Synthesis Pathways for 1-(4-Pyridinyl)-2-phenyldiazene

The most traditional and direct method for the synthesis of aryl azo compounds is the diazotization of an aromatic amine followed by coupling with an electron-rich aromatic partner. youtube.comnih.govrsc.orgccsenet.org In the context of this compound, this would involve the diazotization of 4-aminopyridine (B3432731).

The synthesis commences with the treatment of 4-aminopyridine with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid, at low temperatures (0-5 °C) to form the 4-pyridyldiazonium salt. youtube.comwikipedia.org This intermediate is generally unstable and is used immediately in the subsequent coupling reaction. The 4-pyridyldiazonium salt is then reacted with an electron-rich phenyl coupling partner, such as phenol (B47542) or aniline (B41778), to yield the desired this compound derivative. The reaction with phenol typically proceeds under mildly alkaline conditions to facilitate the formation of the more reactive phenoxide ion. ccsenet.orgnih.gov

An alternative one-pot approach for the synthesis of azo compounds involves the reaction of an aryl amine with β-naphthol using tert-butyl nitrite as the nitrosonium source in a solvent like dichloromethane (B109758) at room temperature. nih.gov This method avoids the need for strongly acidic or alkaline conditions.

Below is a representative table of reaction conditions for the synthesis of related pyridyl azo compounds via diazo coupling:

| Starting Amine | Coupling Partner | Diazotization Conditions | Coupling Conditions | Yield (%) | Reference |

| Aniline | 2-Naphthol | NaNO₂, HCl, 0-5 °C | NaOH, 0-5 °C | ~90 | youtube.com |

| Sulfanilic acid | N,N-Dimethylaniline | NaNO₂, HCl, 0-5 °C | Acetic Acid, 0-5 °C | High | youtube.com |

| 4-Aminobenzoic acid | 1-H-Pyrrole-2-carbaldehyde | NaNO₂, aq. HCl, 0-5 °C | Ethanol (B145695), Pyridine (B92270) | Not specified | dissertation.com |

Rational Design of Precursors and Functionalization Strategies for Pyridyl-Phenyldiazene Scaffolds

The functionalization of the this compound scaffold can be approached by either modifying the precursor molecules before the azo coupling or by direct functionalization of the pre-formed azo compound.

Directed Functionalization of the Pyridine and Phenyl Moieties

The pyridine ring, being electron-deficient, is susceptible to nucleophilic aromatic substitution, especially when activated by the azo group. Current time information in Chatham County, US. Conversely, the phenyl ring can be targeted for electrophilic substitution, with the directing effect of the azo group influencing the position of substitution.

Functionalization of the Pyridine Moiety: The introduction of substituents on the pyridine ring can be achieved by starting with a pre-functionalized 4-aminopyridine derivative. A variety of substituted pyridines can be synthesized through established methods. clockss.org For instance, C-H activation strategies on pyridine N-oxides followed by reaction with various electrophiles can introduce alkyl groups at the C2 position. clockss.org

Functionalization of the Phenyl Moiety: The phenyl precursor, typically a phenol or aniline derivative, can be functionalized prior to the coupling reaction. The nature and position of the substituent on the phenyl ring can significantly influence the electronic properties and, consequently, the reactivity and potential applications of the final azo compound. Palladium-catalyzed direct arylation of phenols is a powerful tool for introducing aryl groups at the ortho position. youtube.com

A summary of potential functionalization strategies is presented below:

| Moiety | Reaction Type | Reagents/Conditions | Outcome | Reference |

| Pyridine | Nucleophilic Aromatic Substitution | Nucleophile (e.g., RO⁻, R₂NH) | Substitution at activated positions | dissertation.com |

| Pyridine | C-H Activation/Alkylation (on N-oxide) | Grignard reagents, then Ac₂O | 2-substituted pyridines | clockss.org |

| Phenyl | Electrophilic Aromatic Substitution | Electrophile (e.g., Br₂, HNO₃) | Substitution at ortho/para positions | wikipedia.org |

| Phenyl | Palladium-catalyzed ortho-Alkenylation | Alkenes, Pd(OAc)₂ | ortho-alkenylated phenols | youtube.com |

Modification and Manipulation of the Diazene (B1210634) Linkage

The diazene (-N=N-) bond itself can be a site for chemical modification, offering pathways to alter the geometry or to cleave the molecule.

Reduction of the Diazene Bond: The azo group can be reduced to a hydrazo group (-NH-NH-) using various reducing agents. A common method is the use of sodium dithionite (B78146) (Na₂S₂O₄). Diimide (N₂H₂), generated in situ from the oxidation of hydrazine (B178648) or the decarboxylation of potassium azodicarboxylate, is another effective reagent for the syn-reduction of the diazene bond to the corresponding hydrazine. Current time information in Chatham County, US. This reduction is a key step in certain applications where the cleavage of the azo bond is desired.

Cycloaddition Reactions: The diazene group can participate in cycloaddition reactions, although this is less common for simple aryl azo compounds compared to more activated systems. Pyridazinium ylides, which can be conceptually related to the pyridyl-azo system, are known to undergo [3+2] cycloaddition reactions with various dipolarophiles.

Catalytic Processes in Azo Compound Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to achieve higher efficiency, selectivity, and functional group tolerance. Copper and palladium catalysts have emerged as powerful tools in the synthesis of azo compounds.

Copper-Catalyzed Carbon-Nitrogen Coupling Reactions

Copper-catalyzed cross-coupling reactions provide an alternative to the classical diazotization-coupling sequence for the formation of the C-N bond in azo compounds. These methods often allow for the synthesis of unsymmetrical azoarenes that are difficult to access through traditional routes.

One notable strategy involves the copper-catalyzed C-N coupling of N-aryl-N'-silyl diazenes with aryl halides. Another approach is the divergent synthesis of unsymmetrical azobenzenes via a copper-catalyzed tandem Chan-Lam coupling/deprotection/oxidation reaction. These reactions typically utilize a copper salt like copper(I) iodide (CuI) or copper(II) acetate (B1210297) (Cu(OAc)₂) as the catalyst, often in the presence of a ligand and a base.

A representative table of copper-catalyzed azo compound synthesis:

| Aryl Source 1 | Aryl Source 2 | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference |

| Phenylboronic acid | Phthaloyl hydrazide | Cu(OAc)₂, Base | DMF | 100 | Good | |

| Aryl Hydrazine | Aryl Halide | CuI, Ligand, Base | Toluene | 110 | Moderate to Good |

Palladium-Catalyzed Annulation and Cross-Coupling Methodologies

Palladium catalysis offers a versatile platform for the synthesis and functionalization of azo compounds. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, can be employed to construct the pyridyl-phenyl bond prior to the formation of the diazene linkage.

More directly, palladium-catalyzed methods have been developed for the synthesis of azoarenes. For instance, the palladium-catalyzed cross-coupling of silicon-masked diazenyl anions with (hetero)aryl halides provides a general route to non-symmetric azoarenes. This method involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the silylated diazene and reductive elimination.

Furthermore, palladium catalysis is instrumental in the functionalization of the pre-formed azo scaffold. Palladium-catalyzed direct ortho-nitration of azoarenes has been reported, demonstrating the ability to selectively functionalize the aromatic ring under the directing influence of the azo group.

A summary of palladium-catalyzed approaches:

| Reaction Type | Substrates | Catalyst System | Outcome | Reference |

| Cross-Coupling | N-Aryl-N'-silyl diazene, Aryl halide | (dppf)PdCl₂, Cs₂CO₃ | Asymmetric azo compound | |

| Direct Nitration | Azoarene, NO₂ | Pd catalyst | ortho-Nitroazoarene | |

| Direct Arylation | Azine N-oxide, Arene | Pd(OAc)₂, Ligand | Arylated azine N-oxide |

Established Diazotization and Azo Coupling Reactions

The synthesis of aryl- and heteroaryl azo compounds, including this compound, is most classically achieved through a two-step process involving diazotization followed by an azo coupling reaction. This electrophilic substitution reaction is a cornerstone in the synthesis of azo compounds, which are known for their extended conjugated systems and resulting chromophoric properties. libretexts.orgwikipedia.org

The general mechanism involves the conversion of a primary aromatic or heterocyclic amine into a diazonium salt, which then acts as an electrophile that attacks an electron-rich aromatic nucleus, known as the coupling component. nih.gov The product is a stable azo compound where the two aromatic or heterocyclic rings are linked by a nitrogen-nitrogen double bond (-N=N-). ncert.nic.in

For the specific synthesis of this compound, the strategic approach involves the diazotization of a pyridine-based amine followed by coupling with a phenyl-based nucleophile. The most common pathway is the diazotization of 4-aminopyridine. acs.orgnih.gov

Step 1: Diazotization of 4-Aminopyridine

The initial step is the formation of a pyridyl diazonium salt from a primary aminopyridine. acs.org In this process, 4-aminopyridine is treated with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). nih.govnih.gov The reaction is highly exothermic and the resulting diazonium salt is unstable at higher temperatures; therefore, the reaction is meticulously maintained at low temperatures, typically between 0–5 °C, using an ice bath. irjet.net

The diazotization reaction transforms the amino group (-NH₂) into a diazonium group (-N₂⁺), creating a highly reactive electrophile, the 4-pyridinediazonium ion. The resonance structure of the diazonium ion shows that the positive charge is delocalized over both nitrogen atoms, making the terminal nitrogen susceptible to nucleophilic attack. libretexts.org

Step 2: Azo Coupling Reaction

The second step is the azo coupling, where the generated 4-pyridinediazonium salt solution is immediately reacted with a suitable nucleophilic coupling partner. nih.gov For the synthesis of this compound, the coupling partner is a benzene (B151609) derivative. In classical azo coupling, the coupling agent must be an "activated" aromatic ring, meaning it contains a strong electron-donating group (EDG) such as a hydroxyl (-OH) or an amino (-NR₂) group. wikipedia.org

Coupling with Phenol: When phenol is used as the coupling partner, the reaction is typically conducted in a mild alkaline solution. The base (e.g., sodium hydroxide) deprotonates the phenol to form the more strongly nucleophilic phenoxide ion. youtube.com The diazonium electrophile then attacks the phenoxide ring, usually at the para position relative to the hydroxyl group, to yield 4-(4-hydroxyphenylazo)pyridine. youtube.com

Coupling with Aniline: Similarly, coupling with anilines is generally performed in weakly acidic conditions. The amino group activates the ring for electrophilic substitution, again directing the coupling to the para position. youtube.com

The direct coupling with unsubstituted benzene is generally inefficient due to the lower nucleophilicity of the benzene ring compared to phenol or aniline. However, specialized synthetic routes can achieve this transformation. The resulting azo compounds, such as this compound, are often highly colored and are investigated for various applications in materials science and medicinal chemistry. libretexts.orgnih.gov

Interactive Data Table: Synthesis of Pyridylazo Compounds via Diazotization and Coupling

The following table summarizes the key parameters for the established synthesis of pyridylazo compounds, which is the foundational method for producing this compound and its derivatives.

| Step | Reactant | Reagents | Typical Conditions | Intermediate/Product | Key Findings & Research Notes |

| 1. Diazotization | 4-Aminopyridine | Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) | 0–5 °C | 4-Pyridinediazonium chloride | The formation of the diazonium salt is a critical step. Low temperature is essential to prevent decomposition of the salt. irjet.net The reaction is typically rapid. |

| 2. Azo Coupling | 4-Pyridinediazonium chloride + Phenol | Sodium Hydroxide (NaOH) | 0–10 °C, Alkaline pH | 4-(4-Hydroxyphenylazo)pyridine | The reaction proceeds via electrophilic aromatic substitution. The phenoxide ion is the active nucleophile. libretexts.org Coupling occurs at the para-position of the phenol. wikipedia.org |

| 2. Azo Coupling | 4-Pyridinediazonium chloride + Aniline | - | Weakly acidic pH | 4-(4-Aminophenylazo)pyridine | Aniline is another common electron-rich coupling component. The reaction conditions are adjusted to maintain the nucleophilicity of the aniline while preventing side reactions. youtube.com |

| 2. Azo Coupling | 4-Pyridinediazonium chloride + N,N-Dimethylaniline | - | Weakly acidic pH | 4-(4-Dimethylaminophenylazo)pyridine | Tertiary amines like N,N-dimethylaniline are highly effective coupling partners, leading to good yields of the corresponding azo dye. nih.gov |

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, detailed information about the chemical environment, connectivity, and stereochemistry of the compound can be obtained.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of 1-(4-Pyridinyl)-2-phenyldiazene, distinct signals corresponding to the protons of the phenyl and pyridinyl rings are expected. The protons on the pyridinyl ring, being part of a heteroaromatic system, would likely appear in the downfield region of the spectrum, typically between δ 7.0 and 9.0 ppm. Specifically, the protons ortho to the nitrogen atom (H-2' and H-6') would be the most deshielded due to the electron-withdrawing nature of the nitrogen, appearing at the lowest field. The protons meta to the nitrogen (H-3' and H-5') would resonate at a slightly higher field.

The protons of the phenyl group would also appear in the aromatic region (δ 7.0-8.0 ppm). The protons ortho to the azo group (H-2 and H-6) would likely be shifted downfield compared to the meta (H-3 and H-5) and para (H-4) protons due to the anisotropic effect of the -N=N- bond. The integration of these signals would confirm the number of protons in each distinct chemical environment.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Phenyl-H (ortho) | 7.8 - 8.0 | Doublet |

| Phenyl-H (meta) | 7.4 - 7.6 | Triplet |

| Phenyl-H (para) | 7.3 - 7.5 | Triplet |

| Pyridinyl-H (ortho to N) | 8.6 - 8.8 | Doublet |

| Pyridinyl-H (meta to N) | 7.6 - 7.8 | Doublet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals for each carbon atom in the phenyl and pyridinyl rings are anticipated. The carbon atoms of the pyridinyl ring would be significantly affected by the electronegative nitrogen atom, with the carbons adjacent to the nitrogen (C-2' and C-6') and the carbon attached to the azo group (C-4') appearing at lower field strengths (higher ppm values). The carbons of the phenyl ring would also exhibit distinct chemical shifts, with the carbon atom directly attached to the azo group (C-1) being the most deshielded among the phenyl carbons.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Phenyl-C1 | ~152 |

| Phenyl-C2, C6 | ~123 |

| Phenyl-C3, C5 | ~129 |

| Phenyl-C4 | ~131 |

| Pyridinyl-C2', C6' | ~150 |

| Pyridinyl-C3', C5' | ~121 |

| Pyridinyl-C4' | ~145 |

Vibrational Spectroscopy for Bond Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable insights into the functional groups and bonding within a molecule by probing its vibrational modes.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would be characterized by several key absorption bands. The aromatic C-H stretching vibrations are expected to appear in the region of 3000-3100 cm⁻¹. The C=C stretching vibrations of both the phenyl and pyridinyl rings would give rise to a series of sharp bands between 1400 and 1600 cm⁻¹. A characteristic band for the N=N stretching of the azo group is anticipated around 1400-1450 cm⁻¹, although its intensity can be weak in symmetrical trans-azo compounds. The C-N stretching vibration of the pyridinyl ring would likely be observed in the 1300-1360 cm⁻¹ region. Out-of-plane C-H bending vibrations would provide information about the substitution pattern of the aromatic rings, appearing in the 690-900 cm⁻¹ range.

Interactive Data Table: Predicted FTIR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aromatic C=C Stretch | 1400 - 1600 |

| N=N Stretch | 1400 - 1450 |

| Pyridinyl C-N Stretch | 1300 - 1360 |

| C-H Out-of-plane Bend | 690 - 900 |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR. For this compound, the symmetric N=N stretching vibration, which is often weak in the IR spectrum, is expected to show a strong signal in the Raman spectrum, typically in the 1400-1450 cm⁻¹ region. The breathing modes of the phenyl and pyridinyl rings would also be prominent in the Raman spectrum. The symmetric C-H stretching vibrations of the aromatic rings would also be observable.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. For this compound (C₁₁H₉N₃), the calculated exact mass is 183.080 Da. HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, typically with an error of less than 5 ppm. This high degree of accuracy is crucial for confirming the molecular formula and distinguishing it from other compounds with the same nominal mass. The fragmentation pattern observed in the mass spectrum would also provide valuable structural information, showing characteristic fragments corresponding to the phenyl and pyridinyl moieties.

X-ray Diffraction Analysis

X-ray diffraction techniques are indispensable for the unambiguous determination of the three-dimensional atomic arrangement in crystalline solids.

Single-Crystal X-ray Diffraction for Solid-State Molecular Structures

Single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for determining the precise molecular structure of a compound in the solid state. This technique would provide definitive information on the bond lengths, bond angles, and torsional angles within the this compound molecule. Furthermore, SC-XRD reveals the packing of molecules within the crystal lattice, offering insights into intermolecular interactions such as hydrogen bonding, π-π stacking, and van der Waals forces.

A search of the scientific literature and crystallographic databases did not yield a publicly available single-crystal X-ray structure for this compound. However, if a suitable single crystal were obtained, the crystallographic data would be presented as follows:

| Parameter | Value |

|---|---|

| Chemical Formula | C11H9N3 |

| Formula Weight | Data not available |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Volume | Data not available |

| Z | Data not available |

| Density (calculated) | Data not available |

| R-factor | Data not available |

Powder X-ray Diffraction for Crystalline Phase Identification

Powder X-ray diffraction (PXRD) is a powerful technique for the identification of crystalline phases and the assessment of sample purity. Each crystalline solid possesses a unique PXRD pattern, which serves as a "fingerprint" for that specific material. For this compound, PXRD would be employed to confirm the identity of a synthesized batch against a known standard, to identify different polymorphic forms, and to monitor phase transitions upon external stimuli such as temperature or light.

No experimental powder X-ray diffraction patterns for this compound are currently available in the reviewed literature. A representative PXRD data table would typically present the diffraction angles (2θ) and their corresponding intensities.

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| Data not available | Data not available | Data not available |

Electronic Absorption Spectroscopy for Electronic Transitions and Isomerization Monitoring

Electronic absorption spectroscopy, primarily UV-Visible spectroscopy, is a key technique for probing the electronic structure of molecules. For azobenzene-containing compounds like this compound, this method is crucial for characterizing the electronic transitions and monitoring the photoisomerization process between the trans and cis isomers. Typically, azobenzenes exhibit two characteristic absorption bands: a high-intensity π→π* transition in the UV region and a lower-intensity n→π* transition in the visible region. mdpi.com The position and intensity of these bands can be influenced by the solvent and the substitution pattern on the aromatic rings.

While computational studies on related phenylazopyridines exist, providing theoretical insights into their electronic transitions and photoisomerization mechanisms, specific experimental UV-Vis absorption data for this compound were not found in the surveyed literature. mdpi.comnih.gov Monitoring the changes in the absorbance at the characteristic wavelengths for the trans and cis isomers upon irradiation with light of specific wavelengths would allow for the study of the kinetics and quantum yields of the photoisomerization process.

| Isomer | Transition | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Solvent |

|---|---|---|---|---|

| trans | π→π | Data not available | Data not available | Data not available |

| trans | n→π | Data not available | Data not available | Data not available |

| cis | π→π | Data not available | Data not available | Data not available |

| cis | n→π | Data not available | Data not available | Data not available |

Dynamic Light Scattering (DLS) for Solution-Phase Aggregation Behavior

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles and molecules in solution. For compounds like this compound, DLS can provide valuable information about their tendency to form aggregates or self-assemble in different solvents. The aggregation behavior can be influenced by factors such as concentration, solvent polarity, and, importantly for photochromic molecules, the isomeric state (trans or cis). The change in molecular geometry upon photoisomerization can significantly impact intermolecular interactions and thus modulate the aggregation state. rsc.org

No studies employing Dynamic Light Scattering to investigate the solution-phase aggregation behavior of this compound have been reported in the scientific literature. If such data were available, it would be presented in a table indicating the hydrodynamic radius or diameter of any observed aggregates under various conditions.

| Condition (e.g., Isomer, Concentration, Solvent) | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) |

|---|---|---|

| Data not available | Data not available | Data not available |

Isomerization Phenomena and Mechanistic Investigations

Influence of Substituent Effects on Isomerization Properties

The isomerization characteristics of azobenzene (B91143) derivatives, including 1-(4-Pyridinyl)-2-phenyldiazene, are profoundly influenced by the nature and position of substituents on their aromatic rings. nih.gov These substituents can alter the electronic landscape of the molecule, thereby affecting the energy levels of the ground and excited states involved in the E ↔ Z isomerization process. The electronic effects are generally categorized into electron-donating groups (EDGs) and electron-withdrawing groups (EWGs).

The introduction of substituents at the para-position of the phenyl ring in azobenzene compounds serves as a handle to manipulate their absorption properties and isomerization kinetics. nih.govnih.gov For instance, push-pull systems, where an EDG is placed on one ring and an EWG on the other, can lead to a bathochromic (red) shift in the absorption spectrum. nih.gov In the context of phenylazopyrazoles, a related class of heteroaryl azobenzenes, EWGs like -CF₃, -CN, or -NO₂ cause a redshift in the absorption maxima, while EDGs such as -OH or -OMe lead to a blueshift. beilstein-journals.org

The mechanism of thermal Z→E isomerization can also be dictated by the electronic nature of the substituents. For para-substituted azobenzenes, a V-shaped Hammett plot is often observed when plotting the logarithm of the isomerization rate constant against the substituent's Hammett parameter (σp). This indicates a change in the isomerization mechanism from a rotational pathway for molecules with EDGs to an inversional pathway for those with EWGs. nih.gov Studies on azobenzene derivatives in various ionic liquids have shown that both mechanisms can occur, depending on the solvent and the substituent. nih.gov While specific kinetic data for substituted this compound is sparse in the provided context, the general principles observed for azobenzenes and other heteroaryl azo compounds are applicable. The rate of thermal Z→E isomerization is generally accelerated by both strong EDGs and EWGs.

Table 1: Effect of Substituent Type on Azobenzene Isomerization Properties

| Substituent Type | Effect on π→π* Absorption Band | Typical Isomerization Mechanism |

|---|---|---|

| Electron-Donating Group (EDG) | Hypsochromic Shift (Blueshift) | Rotational |

Solvatochromic Effects on Isomerization Pathways

The solvent environment plays a critical role in the isomerization pathway of this compound, a phenomenon known as solvatochromism. The polarity of the solvent can influence the stability of the ground and transition states of the E and Z isomers, thereby altering the kinetics of both thermal and photochemical isomerization.

Studies on azopyridine derivatives have demonstrated that the rates of thermal cis-trans (Z→E) isomerization are solvent-dependent. For example, the kinetics of dark cis-trans isomerization for a series of azopyridine derivatives were investigated in ethanol (B145695) and chloroform (B151607). researchgate.net It was found that for certain derivatives, the isomerization was significantly faster in one solvent compared to the other. For instance, the rate constant for 4-hydroxyazobenzene was 9.2 x 10⁻⁶ s⁻¹ in ethanol and 4.9 x 10⁻⁶ s⁻¹ in chloroform. In contrast, for a related 2-pyridyl derivative, the rate was much faster in ethanol (6.1 x 10⁻⁴ s⁻¹) than in chloroform (2.9 x 10⁻⁴ s⁻¹). This highlights that specific solvent-solute interactions, such as hydrogen bonding between a protic solvent like ethanol and the pyridine (B92270) nitrogen or a hydroxyl substituent, can significantly impact the isomerization barrier. researchgate.net

The isomerization mechanism itself can be influenced by the solvent. Research using ionic liquids as the reaction medium for substituted azobenzenes showed that the operative mechanism (rotation vs. inversion) could be selected by the choice of the ionic liquid. nih.gov In BMIM PF₆ and BMIM BF₄, only the rotational mechanism was observed, whereas in others like BMIM Tf₂N, a transition from rotation to inversion occurred depending on the substituent. nih.gov This is attributed to the specific interactions between the solvent's cations and anions with the azobenzene derivative's isomers. nih.gov For this compound, polar protic solvents are expected to stabilize the transition state of the inversion pathway through hydrogen bonding to the pyridyl nitrogen, potentially favoring this route.

Table 2: Thermal Z→E Isomerization Rate Constants (k) for Related Azo Compounds in Different Solvents

| Compound | Solvent | k [s⁻¹] |

|---|---|---|

| 4-Hydroxyazobenzene | Ethanol | 9.2 x 10⁻⁶ |

| 4-Hydroxyazobenzene | Chloroform | 4.9 x 10⁻⁶ |

| 6-hydroxyalkoxy-azopyridine-2 | Ethanol | 6.1 x 10⁻⁴ |

| 6-hydroxyalkoxy-azopyridine-2 | Chloroform | 2.9 x 10⁻⁴ |

Data sourced from a study on azobenzene and azopyridine derivatives. researchgate.net

Protonation-Induced Modulation of Isomerization Activation Barriers

The pyridine nitrogen atom in this compound provides a site for protonation, which dramatically modulates the isomerization activation barriers. Phenylazopyridines are known to be highly sensitive to acid catalysis. researchgate.net Protonation of the pyridyl nitrogen introduces a positive charge, which significantly alters the electronic structure of the azo-chromophore.

This protonation has a profound effect on the thermal Z→E isomerization. The addition of an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), can drastically lower the thermal isomerization barrier, leading to a much shorter half-life for the Z-isomer. acs.org This catalytic reversion with protons occurs because protonation of the nitrogen atom withdraws electron density from the azo bridge, destabilizing the N=N double bond and lowering the energy barrier for the isomerization process. acs.org For cis-4-phenylazopyridine, an activation energy of 9 kcal mol⁻¹ was determined for the acid-catalyzed isomerization, which is significantly lower than for the uncatalyzed thermal reaction. researchgate.net

Protonation creates a new species, the azonium ion, which has its own distinct photo- and thermo-equilibria. acs.org Upon protonation, the absorption spectra change, and the energy landscape for isomerization is fundamentally altered. Computational studies on 3-phenylazopyridine have shown that the presence of the nitrogen heteroatom gives rise to new low-energy excited states that can modify the reaction mechanism compared to azobenzene. nih.gov The protonation of the pyridyl nitrogen would further influence these states. The key factor in this modulation is the pKa of the acid used, as well as the pKa values of the different azo-isomers, which together determine the position of the equilibrium and the transition energy barriers involved. acs.org

Table 3: Effect of Protonation on Isomerization

| Condition | Effect on Isomerization Barrier | Consequence |

|---|---|---|

| Neutral (Unprotonated) | Higher activation energy | Slower thermal Z→E isomerization |

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Applications

DFT has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. A full DFT analysis of 1-(4-Pyridinyl)-2-phenyldiazene would provide significant insights.

A foundational step in any computational study is the optimization of the molecule's geometry to find its most stable three-dimensional structure. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles. Key parameters of interest would include the planarity or torsion between the pyridinyl and phenyl rings relative to the central diazene (B1210634) bridge. Conformational analysis would also be crucial to identify different stable isomers, such as the E and Z configurations of the azo group, and to calculate their relative energies.

Table 1: Hypothetical Optimized Geometrical Parameters for E-1-(4-Pyridinyl)-2-phenyldiazene

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | N=N | Data not available |

| C-N (Pyridinyl) | Data not available | |

| C-N (Phenyl) | Data not available | |

| Bond Angle | C-N=N (Pyridinyl side) | Data not available |

| C-N=N (Phenyl side) | Data not available | |

| Dihedral Angle | C-C-N=N (Pyridinyl) | Data not available |

| C-C-N=N (Phenyl) | Data not available |

Understanding the electronic structure is key to predicting a molecule's reactivity and spectroscopic behavior. FMO theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and electronic transition properties. For this compound, analysis would reveal the spatial distribution of these orbitals and the contributions of the pyridinyl, phenyl, and diazene moieties.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap | Data not available |

DFT calculations can predict various spectroscopic properties, which can then be compared with experimental data for validation. This would include simulating the infrared (IR) spectrum to identify characteristic vibrational modes, such as the N=N stretch of the azo group and the various C-H and C-N vibrations of the aromatic rings. Furthermore, Time-Dependent DFT (TD-DFT) would be employed to predict the electronic absorption spectrum (UV-Vis), identifying the wavelengths of maximum absorption and the nature of the electronic transitions involved (e.g., n→π* or π→π*).

Ab Initio and Semi-Empirical Quantum Chemical Methods

While DFT is widely used, other computational methods also offer valuable perspectives, though they are often more computationally intensive.

Hartree-Fock is a fundamental ab initio method that provides a good starting point for more complex calculations. However, it does not account for electron correlation. Møller-Plesset perturbation theory, particularly at the second order (MP2), is a common method to incorporate electron correlation effects, often leading to more accurate predictions of molecular geometries and energies compared to HF. Applying these methods to this compound would offer a point of comparison for DFT results.

For molecules with complex electronic structures, such as those with potential for significant electron delocalization or excited states with multi-reference character, CASSCF methods are often necessary. Given the presence of the azo bridge and two aromatic rings, this compound could have low-lying excited states that are not well-described by single-reference methods like DFT or MP2. A CASSCF calculation would be particularly useful for accurately describing the photochemistry and excited state dynamics of this molecule.

Mechanistic Pathway Elucidation and Transition State Characterization

Computational chemistry provides powerful tools to investigate the dynamic processes of molecules like this compound. Elucidating the mechanisms of its isomerization is key to understanding its potential as a photoswitchable material. This involves mapping the energetic landscape of the transformation between its stable (E) and metastable (Z) isomers.

The thermal isomerization of azobenzene (B91143) derivatives from the Z- to the E-isomer is not always a straightforward process occurring on a single electronic state surface. Theoretical studies have revealed that multiple pathways can be operative, chiefly involving the ground singlet state (S₀) and the lowest triplet state (T₁). researchgate.net

The two primary mechanisms proposed for the thermal Z→E isomerization are:

Inversion Pathway (Singlet State): This mechanism occurs entirely on the ground-state potential energy surface (S₀). The transition state is characterized by a semi-linear geometry of one of the C-N=N angles (approaching 180°), while the CNNC dihedral angle remains largely planar. This pathway is a conventional ground-state reaction. researchgate.net

Rotational Pathway (Triplet State): This pathway involves a nonadiabatic process. The molecule first undergoes an intersystem crossing (ISC) from the singlet (S₀) potential energy surface to the triplet (T₁) surface. The isomerization then proceeds via rotation around the N=N bond on the triplet surface, which typically has a much lower rotational barrier than the singlet state. A second intersystem crossing returns the molecule to the S₀ surface in the E-isomer configuration. researchgate.net

For many azobenzene derivatives, these two pathways are competitive. The predominant mechanism is determined not only by the height of the activation energy barriers but also by the efficiency of the spin-orbit coupling at the crossing point between the singlet and triplet surfaces, which governs the rate of intersystem crossing. researchgate.net Computational analyses of similar heteroaromatic azoswitches suggest that it is mandatory to consider both pathways to accurately predict experimental half-lives. researchgate.net

Table 1: Comparison of Isomerization Pathways for Azobenzene Derivatives

| Feature | Inversion Pathway | Rotational Pathway |

| Electronic State | Ground Singlet State (S₀) | Involves Triplet State (T₁) |

| Key Motion | Linearization of one NNC angle | Rotation around the N=N bond |

| Process Type | Adiabatic (single surface) | Nonadiabatic (surface crossing) |

| Rate Determinant | Activation energy on S₀ surface | Activation energy on T₁ surface and Spin-Orbit Coupling (ISC efficiency) |

| Transition State | Planar, with one bent NNC angle | Twisted (CNNC dihedral angle ~90°) |

A potential energy surface (PES) is a multidimensional map that represents the potential energy of a molecule as a function of its geometric coordinates. libretexts.orgyoutube.com For the isomerization of this compound, the PES illustrates the energy landscape connecting the E and Z isomers. The path of lowest energy on this surface between the two isomers is known as the reaction coordinate. wayne.edu

Key features of the PES for this isomerization include:

Minima: Two valleys on the PES correspond to the stable equilibrium geometries of the E- and Z-isomers. wayne.edu The E-isomer is typically the global minimum, representing the most stable form.

Saddle Points: The highest point along the lowest-energy path between the two minima is the transition state, also known as a saddle point. libretexts.org The energy difference between the reactant minimum (Z-isomer) and the transition state defines the activation energy of the reaction.

Reaction Coordinates: For the inversion mechanism, the primary reaction coordinate is the NNC bond angle. For the rotational mechanism, the crucial coordinate is the CNNC dihedral angle. A full PES is a function of all 3N-6 internal coordinates, but it is often simplified by plotting energy against the most significant reaction coordinates. libretexts.org

Computational methods like Density Functional Theory (DFT) are used to calculate the energies of different molecular geometries and map out the PES. rochester.edu The analysis of the surface reveals the lowest energy pathways for isomerization. For this compound, the PES would feature distinct surfaces for the singlet and triplet states. A "seam" or intersection where the S₀ and T₁ surfaces cross is critical for the rotational mechanism, as this is where the nonadiabatic transition (intersystem crossing) occurs. researchgate.netresearchgate.net

Table 2: Key Features on a Potential Energy Surface for Z→E Isomerization

| Feature | Description | Analogy |

| Reactant Well (Z-isomer) | A local energy minimum on the surface representing the metastable geometry. | A valley in a landscape. |

| Product Well (E-isomer) | The global energy minimum on the surface representing the stable geometry. | The lowest valley in a landscape. |

| Transition State (TS) | A first-order saddle point on the surface; a maximum along the reaction coordinate but a minimum in all other directions. | A mountain pass between two valleys. |

| Reaction Coordinate | The minimum energy path connecting the reactant, transition state, and product. | A trail through the mountain pass. |

| Activation Energy (Ea) | The energy difference between the reactant well and the transition state. | The height of the mountain pass relative to the starting valley. |

| Singlet-Triplet Crossing | A region where the S₀ and T₁ potential energy surfaces intersect, enabling intersystem crossing. | A tunnel connecting two different landscapes. |

Analysis of Intermolecular Interactions and Solid-State Packing (e.g., Hirshfeld Surface Analysis)

In the solid state, the arrangement of this compound molecules and the non-covalent interactions between them dictate the crystal packing, which in turn influences the material's physical properties. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular interactions within a crystal lattice.

The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined by the points where the electron distribution of the molecule contributes equally to the total electron density as the sum of all other molecules. By mapping various properties onto this surface, one can identify and analyze the nature and prevalence of different intermolecular contacts.

For this compound, the primary intermolecular interactions expected are:

C—H···N Interactions: Hydrogen bonds can form between hydrogen atoms on the phenyl ring of one molecule and the nitrogen atom of the pyridine (B92270) ring of a neighboring molecule.

π–π Stacking: The aromatic phenyl and pyridinyl rings can engage in stacking interactions, where the planes of the rings are parallel. These are significant in organizing the molecules into columns or layers.

C—H···π Interactions: Hydrogen atoms from one molecule can interact with the electron-rich π-systems of the aromatic rings of an adjacent molecule. nih.gov

H···H Contacts: As with most organic molecules, a significant portion of the surface area will be involved in non-specific hydrogen-hydrogen contacts. researchgate.net

Table 3: Predicted Intermolecular Contacts for this compound and Their Identification via Hirshfeld Surface Analysis

| Interaction Type | Description | Hirshfeld Surface Visualization |

| H···H | Contacts between hydrogen atoms on adjacent molecules. | Appears as a large, diffuse region in the fingerprint plot. researchgate.net |

| C···H / H···C | Contacts between carbon and hydrogen atoms, often indicative of C—H···π interactions. | Appears as distinct "wings" on the fingerprint plot. researchgate.net |

| N···H / H···N | Contacts between the pyridine nitrogen and hydrogen atoms, indicative of C—H···N hydrogen bonds. | Appears as sharp "spikes" on the fingerprint plot, typically at shorter intermolecular distances. |

| C···C | Contacts between carbon atoms of the aromatic rings. | Can indicate the presence of π–π stacking interactions, often seen in the outer regions of the fingerprint plot. |

| N···C / C···N | Contacts between nitrogen and carbon atoms of adjacent molecules. | Contributes to the overall packing fingerprint. |

Coordination Chemistry and Metal Complex Formation

1-(4-Pyridinyl)-2-phenyldiazene as a Ligand in Coordination Chemistry

This compound is an asymmetric bidentate ligand, meaning it can bind to a metal center through two different donor atoms. Its structure comprises a pyridine (B92270) ring and a phenyl ring linked by an azo group (-N=N-). This composition offers multiple potential binding sites and electronic characteristics that influence its coordination behavior.

This compound typically coordinates to metal ions in a bidentate fashion, forming a stable five-membered chelate ring. The primary binding sites are the nitrogen atom of the pyridine ring and one of the nitrogen atoms of the azo group. Specifically, the pyridyl nitrogen and the azo nitrogen atom adjacent to the phenyl ring are the preferred coordination sites. This mode of coordination has been confirmed through single-crystal X-ray diffraction studies of its metal complexes. researchgate.netuu.nl

In some instances, the ligand can also act as a bridging ligand, coordinating to two different metal centers. However, the chelating bidentate mode is the most commonly observed. The planarity of the ligand system, with the pyridine and phenyl rings, plays a crucial role in the formation of stable complexes.

The coordination of this compound to a metal center is significantly influenced by both electronic and steric factors.

Steric Influences: The phenyl and pyridyl groups of the ligand can exert steric hindrance, influencing the coordination geometry around the metal center. The relatively rigid structure of the ligand can lead to the formation of specific isomers of the resulting complexes. For example, in dichlorobis(2-phenylazopyridine)ruthenium(II) complexes, different isomers (α, β, and γ) can be formed depending on the cis or trans arrangement of the chloride and pyridyl nitrogen atoms. uu.nl The bulkiness of the ligand can also affect the ability of other molecules, such as solvents, to coordinate to the metal center.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of analytical techniques to determine their structure and properties.

This compound and its derivatives form complexes with a wide range of transition metals.

Cobalt: Dicationic cobalt(III) complexes have been synthesized and characterized. For example, the complex CpCo(azpy)(CH₃CN)₂ (where azpy is phenylazopyridine) was prepared and its two-electron reduction to the neutral cobalt(I) complex [CpCo(azpy)] was studied. nih.gov

Ruthenium: Ruthenium(II) complexes with phenylazopyridine ligands have been extensively studied. For example, isomers of dichlorobis(2-phenylazopyridine)ruthenium(II), [Ru(azpy)₂Cl₂], have been synthesized and characterized. uu.nl To improve water solubility, a sulfonated derivative, 2-phenylazopyridine-5-sulfonic acid, has been used to prepare water-soluble ruthenium complexes. uu.nl Ruthenium complexes with related nitrophenyl-azopyridine ligands have also been reported. acs.org

Copper, Zinc, Manganese, Nickel, and Platinum: While specific studies on this compound complexes with all these metals are not extensively documented in the provided search results, the coordination chemistry of related pyridyl-azo and other nitrogen-containing ligands with these metals is well-established. nih.govnih.govnih.govresearchgate.netmdpi.comnih.govjscimedcentral.comnih.govnih.govnih.gov This suggests that this compound would readily form complexes with these metals as well, likely exhibiting similar coordination modes. The synthesis would typically involve reacting the ligand with salts such as CuCl₂, Zn(OAc)₂, MnCl₂, Ni(NO₃)₂, and K₂PtCl₄.

The metal complexes of this compound and its analogs exhibit a variety of coordination geometries, largely dictated by the coordination number and electronic configuration of the central metal ion.

Octahedral Geometry: This is a common coordination geometry for six-coordinate metal centers. For example, in the α-isomer of [Ru(sazpy)₂Cl₂]²⁻ (where sazpy is the sulfonated phenylazopyridine), the ruthenium center is in a distorted octahedral environment, coordinated to two chloride ions and two bidentate sazpy ligands. uu.nl Cobalt(II) and Nickel(II) complexes with related ligands also adopt distorted octahedral geometries. researchgate.net

Square Planar Geometry: This geometry is typical for d⁸ metal ions like Platinum(II). Platinum(II) complexes with related dipyridophenazine and phenylpyridine ligands have been shown to adopt a square planar geometry. nih.gov

Tetrahedral Geometry: Four-coordinate metal ions, such as Zinc(II), can adopt a tetrahedral geometry. For instance, a Zinc(II) complex with a related triazole-pyridine ligand was found to have a distorted tetrahedral geometry. researchgate.net

The structural diversity is further enriched by the possibility of different isomeric forms, as seen in the ruthenium complexes. uu.nl

Spectroscopic and Analytical Techniques for Complex Characterization

A comprehensive suite of spectroscopic and analytical methods is employed to elucidate the structure, bonding, and electronic properties of metal complexes of this compound.

X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the solid-state molecular structure of these complexes. It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. researchgate.netuu.nl

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the ligand environment in diamagnetic complexes. Coordination of the ligand to a metal center causes shifts in the proton and carbon signals, providing evidence of complex formation. uu.nlnih.govacs.org 2D NMR techniques like COSY and HMQC can further aid in the complete assignment of all proton and carbon signals.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the coordination of the ligand to the metal ion. Changes in the vibrational frequencies of the pyridine ring and the azo group upon complexation are indicative of metal-ligand bond formation. For instance, a shift in the C=N stretching frequency of the pyridine ring is commonly observed. sciencepublishinggroup.com

UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the complex. Metal-to-ligand charge transfer (MLCT) bands are often observed in the visible region of the spectrum and are characteristic of the complex. nih.govsciencepublishinggroup.com

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the mass-to-charge ratio of the complex, confirming its composition. sciencepublishinggroup.com

Elemental Analysis: This technique determines the percentage composition of elements (C, H, N) in the complex, which helps to confirm its empirical formula. researchgate.net

Molar Conductivity Measurements: These measurements are used to determine whether a complex is an electrolyte or non-electrolyte in solution, providing insight into its ionic nature. sciencepublishinggroup.com

Cyclic Voltammetry (CV): This electrochemical technique is used to study the redox properties of the complexes, particularly the electron transfer processes involving the metal center and the redox-active azo ligand. nih.gov

Below is a table summarizing the characterization techniques and their applications:

| Technique | Information Obtained |

| X-ray Crystallography | Precise 3D structure, bond lengths, bond angles, coordination geometry |

| NMR Spectroscopy | Ligand coordination environment, structural information in solution |

| IR Spectroscopy | Identification of functional groups involved in coordination |

| UV-Vis Spectroscopy | Electronic transitions (e.g., MLCT), confirmation of complex formation |

| Mass Spectrometry | Molecular weight and composition of the complex |

| Elemental Analysis | Empirical formula of the complex |

| Molar Conductivity | Ionic nature of the complex in solution |

| Cyclic Voltammetry | Redox properties and electron transfer processes |

Elemental Analysis and Thermogravimetric Analysis (TGA) for Complex Stability

The stability of metal complexes derived from this compound is a critical aspect of their characterization. Elemental analysis and thermogravimetric analysis (TGA) are two key techniques used to ascertain the composition and thermal stability of these complexes.

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a sample. For newly synthesized metal complexes of this compound, the experimentally determined elemental composition is compared with the calculated values for the proposed molecular formula. This comparison is crucial for confirming the successful coordination of the ligand to the metal center and for determining the stoichiometry of the complex.

Thermogravimetric analysis (TGA) is employed to study the thermal stability of these coordination compounds. TGA measures the change in mass of a sample as a function of temperature. The resulting TGA curve provides information about the decomposition pattern of the complex, including the temperatures at which different components are lost. For instance, the loss of solvent molecules of crystallization can be observed at lower temperatures, followed by the decomposition of the organic ligand and the eventual formation of a metal oxide residue at higher temperatures. The thermal stability of different metal complexes can be compared based on their decomposition temperatures. For example, a study on a series of mercury(II) complexes with a related azine ligand showed that the thermal stability followed the order: [Hg(L)(NO2)2] > [Hg(L)Cl2] > [Hg(L)Br2] > [Hg(L)(mu-I)2HgI2]n > [Hg2(mu-L)(SCN)4]. epa.gov

Below is an interactive data table summarizing typical data obtained from these analyses for a hypothetical metal complex of this compound.

Photophysical Properties of Coordination Complexes

The coordination of this compound to metal centers can significantly influence its photophysical properties, leading to interesting phenomena such as luminescence and photo-switchable behavior.

Luminescence and Photo-Switchable Behavior in Metal-Azo Systems

Metal complexes containing azo ligands, such as this compound, can exhibit luminescence, a property that is highly dependent on the nature of the metal ion and the ligand itself. The electronic transitions within the complex, which can be ligand-centered (LC), metal-to-ligand charge transfer (MLCT), or ligand-to-metal charge transfer (LMCT), govern their absorption and emission characteristics. For instance, some platinum(II) complexes with azo alkynyl ligands were found to be non-emissive in solution at room temperature but showed broad, structureless emission bands around 620 nm in a frozen solvent at 77 K. nih.gov The emission properties of such complexes can often be tuned by modifying the ligands or the metal center. researchgate.net

Furthermore, the azo group in this compound can undergo reversible trans-cis photoisomerization upon irradiation with light of specific wavelengths. This photo-switching capability can be harnessed to modulate the luminescence of the coordination complex. The trans isomer is typically more stable and may be luminescent, while the cis isomer is often non-luminescent. This on/off switching of luminescence has potential applications in molecular switches and data storage. The photoisomerization of azo-containing ligands has been shown to regulate the luminescent properties of tridentate platinum(II) complexes. nih.gov

Aggregation-Induced Emission (AIE) in Complexed Structures

Aggregation-induced emission (AIE) is a fascinating photophysical phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in the solid state or in poor solvents. rsc.org This is in contrast to the common aggregation-caused quenching (ACQ) effect. The mechanism of AIE is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. nih.gov

While direct studies on AIE in this compound complexes are not extensively reported, the structural features of this ligand suggest that its metal complexes could be designed to exhibit AIE. The phenyl and pyridyl rings attached to the diazene (B1210634) bridge can undergo rotational motions in solution, potentially quenching fluorescence. Upon aggregation or incorporation into a rigid coordination polymer framework, these rotations could be restricted, leading to an enhancement of emission. This principle has been demonstrated in other systems, such as a 1,4-dihydropyridine (B1200194) derivative, where twisted conformations led to AIE and solid-state emission. nih.gov Theoretical studies on pyrazine (B50134) derivatives have also supported the role of restricted phenyl ring torsion in AIE. nih.gov

Design Principles for Azo-Based Coordination Polymers and Frameworks

The choice of metal ion is crucial, as its coordination geometry (e.g., tetrahedral, square planar, octahedral) will dictate the connectivity and dimensionality of the resulting framework. For instance, the use of different transition metals with a pyridyl-donor ligand and a carboxylate co-ligand resulted in the formation of two-dimensional sheets that further assembled into three-dimensional supramolecular arrays through hydrogen bonding. researchgate.net

The use of ancillary ligands in conjunction with this compound can also be a powerful strategy to control the final architecture. These co-ligands can bridge metal centers, leading to the formation of higher-dimensional networks, or they can block coordination sites to favor the formation of discrete multinuclear complexes. The combination of different ligands allows for the construction of coordination polymers with tunable properties, including luminescence. nih.gov

Below is a table summarizing key design principles for azo-based coordination polymers.

Chemical Reactivity and Advanced Derivatization Strategies

Transformations Involving the Azo (–N=N–) Linkage

The azo group is a pivotal functional group that can undergo a variety of transformations, including reduction to the corresponding hydrazo or amino derivatives, as well as additions of nucleophiles and electrophiles.

Selective Reduction Reactions

The reduction of the azo bond in 1-(4-Pyridinyl)-2-phenyldiazene can lead to the formation of either 1,2-disubstituted hydrazines or the corresponding anilines, depending on the reaction conditions and the reducing agent employed. These reduction reactions are of significant interest as they provide access to valuable building blocks for the synthesis of more complex heterocyclic systems.

Commonly used reducing agents for the transformation of azo compounds include catalytic hydrogenation (e.g., using Pd/C, PtO₂) and transfer hydrogenation (e.g., using hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst). The choice of catalyst and reaction conditions can influence the selectivity of the reduction. For instance, milder conditions may favor the formation of the hydrazo derivative, while more forcing conditions typically lead to the complete cleavage of the N=N bond to yield the corresponding amines.

Table 7.1: Exemplary Reduction Methods for Aryl Azo Compounds

| Reducing Agent/Catalyst | Product(s) | Comments |

| H₂/Pd-C | 1-(4-Pyridinyl)-2-phenylhydrazine or 4-Aminopyridine (B3432731) and Aniline (B41778) | Catalytic hydrogenation is a versatile method. Selectivity can be controlled by reaction parameters. |

| Na₂S₂O₄ | 1-(4-Pyridinyl)-2-phenylhydrazine | Sodium dithionite (B78146) is a common and mild reducing agent for azo compounds. |

| SnCl₂/HCl | 4-Aminopyridine and Aniline | Stannous chloride in acidic media is a classic method for the complete reduction of the azo linkage. |

| Hydrazine Hydrate/Fe-catalyst | 4-Aminopyridine and Aniline | Transfer hydrogenation offers a practical alternative to using gaseous hydrogen. |

It is important to note that the pyridine (B92270) nitrogen can potentially interfere with some catalytic systems through coordination. Therefore, the choice of catalyst and reaction conditions must be carefully optimized for this compound to achieve the desired outcome.

Nucleophilic and Electrophilic Additions to the Azo Group

The azo group in this compound possesses a degree of unsaturation, making it susceptible to both nucleophilic and electrophilic attack. However, such reactions are less common than reduction.

Nucleophilic Addition: Strong nucleophiles can, in principle, add to one of the nitrogen atoms of the azo group. The polarization of the azo bond, influenced by the electron-withdrawing nature of the 4-pyridyl ring, would render the nitrogen atom attached to the phenyl group more electrophilic and thus more susceptible to nucleophilic attack. However, such additions are often reversible and may require specific activation of the azo group.

Electrophilic Addition: The azo group has lone pairs of electrons on the nitrogen atoms, which can act as sites for electrophilic attack. Protonation is a common example, which can activate the molecule towards further reactions. Other electrophiles, such as alkylating agents, could potentially form azonium ions. The reactivity towards electrophiles is, however, often overshadowed by the reactivity of the pyridine nitrogen.

Functionalization of the Pyridine and Phenyl Moieties

The presence of two distinct aromatic rings in this compound allows for a range of functionalization reactions, including electrophilic aromatic substitution and modern transition metal-catalyzed C-H activation processes.

Regioselective Electrophilic Aromatic Substitution Reactions

The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. quimicaorganica.orgyoutube.com Electrophilic attack, when it occurs, is directed to the 3- and 5-positions. quimicaorganica.orgyoutube.com The presence of the phenylazo group, which is generally considered an activating group, on the 4-position of the pyridine ring can influence the regioselectivity. However, the strong deactivating effect of the pyridine nitrogen still dominates. To facilitate electrophilic substitution on the pyridine ring, it is often necessary to first form the pyridine-N-oxide. quimicaorganica.orgbhu.ac.in The N-oxide is more reactive towards electrophilic substitution, and the incoming electrophile is directed to the 4-position. quimicaorganica.orgbhu.ac.in Subsequent deoxygenation would then yield the 4-substituted pyridine derivative.

In contrast, the phenyl ring is activated towards electrophilic aromatic substitution by the azo group, which directs incoming electrophiles to the ortho and para positions. Given that the para position is occupied by the azo linkage, substitution is expected to occur primarily at the ortho positions of the phenyl ring.

Table 7.2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Ring | Position of Substitution | Rationale |

| Pyridine | C-3, C-5 | The pyridine nitrogen is deactivating and directs to the meta positions. |

| Pyridine-N-oxide | C-2, C-6 | The N-oxide group is activating and directs to the ortho and para positions. |

| Phenyl | C-2', C-6' | The azo group is activating and ortho, para-directing. |

Transition Metal-Catalyzed Carbon-Hydrogen (C-H) Activation Processes (e.g., Sulfonation)

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of aromatic rings. nih.govnih.govnih.gov In the context of this compound, the pyridine nitrogen can act as a directing group, facilitating the selective activation of C-H bonds at the C-2 and C-6 positions of the pyridine ring or the ortho C-H bonds of the phenyl ring. nih.govnih.gov

While direct C-H sulfonation of this compound has not been extensively reported, related studies on phenylpyridines and other N-heterocycles suggest that such transformations are feasible. nih.gov Palladium, rhodium, and ruthenium catalysts are commonly employed for such reactions. nih.gov The choice of catalyst and ligand can be crucial in controlling the regioselectivity of the C-H activation.

For instance, a plausible approach for the C-H sulfonation would involve the use of a palladium catalyst in the presence of a suitable sulfonating agent. The reaction would likely proceed via a cyclometalated intermediate where the metal is coordinated to the pyridine nitrogen and has activated an ortho C-H bond of the phenyl ring.

Annulation and Cyclization Reactions Utilizing the Diazene (B1210634) Moiety

The diazene moiety, in conjunction with the adjacent aromatic rings, can participate in various annulation and cyclization reactions to form more complex heterocyclic structures. These reactions often proceed via pericyclic or multicomponent pathways.

For example, pyridyl-containing compounds can undergo [4+2] annulation reactions. frontiersin.orgrsc.org In the case of this compound, the azo group could potentially act as a dienophile in inverse-electron-demand Diels-Alder reactions, although this reactivity is not commonly observed for simple aryl azo compounds.

More relevant are cyclization reactions that involve the formation of new rings fused to the pyridine or phenyl moieties. For instance, reactions that lead to the formation of pyrazolo[3,4-b]pyridines have been reported from related precursors. nih.gov It is conceivable that under specific conditions, the diazene moiety could be transformed in situ to a species that undergoes cyclization with a suitable partner. For example, reduction of the azo group to a hydrazine followed by condensation with a 1,3-dicarbonyl compound could lead to the formation of a pyrazole (B372694) ring fused to the pyridine core.

Furthermore, pyridinium (B92312) ylides, which can be generated from pyridinium salts, are known to participate in [4+1] annulation reactions with azoalkenes to construct spirocyclic skeletons. nih.govrsc.org While this does not directly involve the azo group of the starting material, it highlights the versatility of the pyridine ring in constructing complex architectures.

Integration into Polymer Architectures and Responsive Materials

Scientific literature indicates a growing interest in creating polymers that contain more than one type of photoresponsive group to achieve more complex and controllable material responses. While specific research detailing the copolymerization of a monomer containing the this compound unit with another distinct photoresponsive monomer is not extensively documented in publicly available research, the principles can be extrapolated from studies on similar systems. For instance, the copolymerization of azobenzene-containing monomers with those containing spiropyran or diarylethene moieties has been explored to create polymers with multi-modal photo-switching capabilities.

The general approach involves the synthesis of a vinyl-substituted derivative of this compound, such as 4-vinyl-4'-pyridylazobenzene. This monomer can then be copolymerized with another photoresponsive monomer, for example, a methacrylate-functionalized spiropyran, using controlled radical polymerization techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. This method allows for precise control over the copolymer composition and architecture (e.g., random, block, or gradient copolymers).

The resulting copolymer would possess two distinct photo-switchable units. The pyridyl-azobenzene moiety would undergo trans-cis isomerization upon irradiation with UV and visible light, leading to changes in polarity, geometry, and coordination ability. Simultaneously, the spiropyran unit could be switched between its closed, colorless form and its open, colored merocyanine (B1260669) form using a different set of light stimuli. This orthogonal photo-control could enable the development of materials with tunable optical properties, reversible changes in surface wettability, or light-gated release of guest molecules.

Table 1: Hypothetical Copolymerization of 4-Vinyl-4'-pyridylazobenzene with a Spiropyran Monomer

| Monomer 1 | Monomer 2 | Polymerization Method | Potential Copolymer Architecture | Potential Combined Photo-response |

| 4-Vinyl-4'-pyridylazobenzene | Spiropyran methacrylate | RAFT Polymerization | Diblock Copolymer | Orthogonal switching of absorption bands; light-induced changes in self-assembly |

| 4-Vinyl-4'-pyridylazobenzene | Spiropyran methacrylate | Free Radical Polymerization | Random Copolymer | Synergistic or interfering photo-switching behavior; complex changes in solution viscosity |

Advanced Applications in Materials Science and Photofunctional Systems

Design and Implementation of Molecular Switches and Logic Gates

The core functionality of 1-(4-Pyridinyl)-2-phenyldiazene as a component in molecular switches and logic gates would stem from its photochromic properties, specifically the reversible isomerization between its trans and cis states upon light irradiation.

Principles of Photo-Controlled Switching Mechanisms

The switching mechanism of phenylazopyridine compounds, including the 4-pyridinyl isomer, is based on the light-induced isomerization of the central azo group (-N=N-). mdpi.comnih.gov Like azobenzene (B91143), this compound can exist in two isomeric forms: the thermodynamically stable trans isomer and the less stable cis isomer. The transition between these states can be controlled by light of specific wavelengths.

The trans isomer typically absorbs light in the ultraviolet (UV) region, which excites the molecule from the ground state to an excited state (a π-π* transition). mdpi.com From this excited state, the molecule can undergo a conformational change to the cis isomer. The reverse process, from cis back to trans, can be triggered by irradiation with visible light (corresponding to an n-π* transition) or can occur thermally in the dark. nsf.gov

Computational studies on the closely related 3-phenylazopyridine (3-PAPy) have elucidated the mechanistic pathways of this photoisomerization. mdpi.comnih.gov The process can proceed through either a rotation or an inversion mechanism at the azo bridge. The presence of the nitrogen atom in the pyridine (B92270) ring introduces asymmetry and alters the electronic landscape compared to azobenzene, which can influence the relative energies of the excited states and the efficiency of the isomerization process. mdpi.com For instance, in 3-PAPy, the π-π* excited state is found to be more stable than the n-π* state in certain geometries, which is different from azobenzene and suggests potentially different luminescence and switching properties. mdpi.com

The significant geometrical change between the elongated, planar trans form and the more compact, bent cis form is the basis for its function as a molecular switch. This structural change can be harnessed to control other molecular processes or properties at the nanoscale. mdpi.comnih.gov

Integration into Supramolecular Assemblies and Nanostructures

While specific examples for this compound are not documented, the pyridine moiety offers a versatile handle for integrating the molecule into larger, functional systems through non-covalent interactions. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor or a coordination site for metal ions. This allows for the programmed self-assembly of these photo-switchable units into more complex architectures.

Optoelectronic Materials and Devices

The distinct electronic and structural properties of the trans and cis isomers of this compound suggest its potential for use in optoelectronic applications.

Development of Photoresponsive Sensors and Actuators

No specific research on the use of this compound in photoresponsive sensors and actuators was found in the available literature.